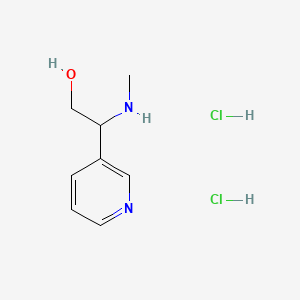
2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to the same carbon atom. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with methylamine and an appropriate reducing agent. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Replacement of the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential effects on biological systems, such as enzyme inhibition or receptor binding
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity
Receptors: Binding to receptor sites, potentially modulating signal transduction pathways
Pathways: Involvement in metabolic or signaling pathways that influence cellular functions
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Amino)-2-(pyridin-3-yl)ethanol
- 2-(Methylamino)-2-(pyridin-2-yl)ethanol
- 2-(Methylamino)-2-(pyridin-4-yl)ethanol
Uniqueness
2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both methylamino and hydroxyl groups. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
2919954-60-0 |
|---|---|
Fórmula molecular |
C8H14Cl2N2O |
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
2-(methylamino)-2-pyridin-3-ylethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-8(6-11)7-3-2-4-10-5-7;;/h2-5,8-9,11H,6H2,1H3;2*1H |
Clave InChI |
ZGGMBXZJBKDTCX-UHFFFAOYSA-N |
SMILES canónico |
CNC(CO)C1=CN=CC=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)
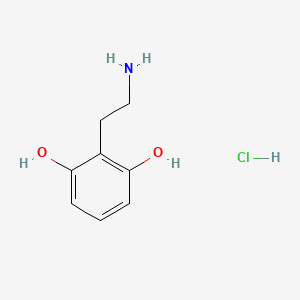
![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
amine hydrochloride](/img/structure/B13458007.png)
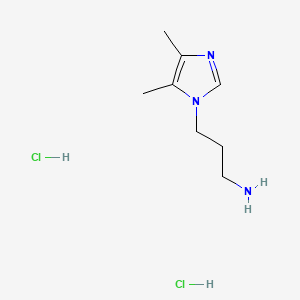
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
![1-Bromo-3-[(difluoromethoxy)methyl]benzene](/img/structure/B13458015.png)
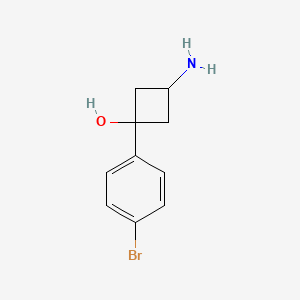
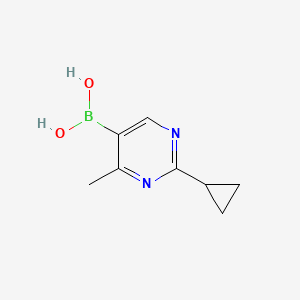
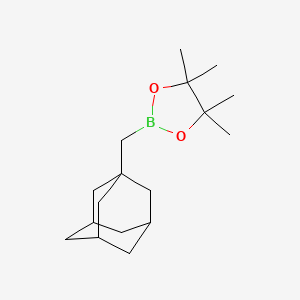
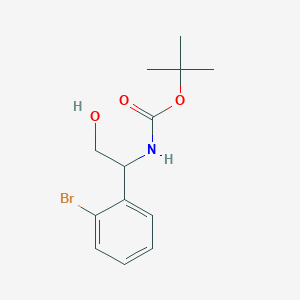
![3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458046.png)
![1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B13458052.png)
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
